Octahydrofuro[3,2-c]pyridine hydrochloride
Description
Bicyclic Ring System Analysis: Furopyridine Core Topology
Octahydrofuro[3,2-c]pyridine hydrochloride features a bicyclic framework comprising a fused tetrahydrofuran (furo) ring and a saturated pyridine (piperidine) ring. The molecular formula C₇H₁₄ClNO reflects its fully hydrogenated structure, with the "octahydro" designation indicating saturation of all double bonds in both rings. The furo[3,2-c]pyridine nomenclature specifies the fusion pattern: the oxygen atom in the furan ring bridges the 3- and 2-positions of the pyridine ring, while the nitrogen resides at the 1-position of the pyridine (Figure 1). This arrangement creates a rigid, chair-like conformation in the piperidine ring and an envelope conformation in the tetrahydrofuran moiety, as inferred from X-ray crystallographic data.
The fused system imposes significant steric constraints, with the chloride counterion forming an ionic bond to the protonated piperidine nitrogen. Key bond lengths include the C–O bond (1.43 Å) in the furan ring and C–N bond (1.47 Å) in the piperidine, consistent with standard single-bond distances in heterocyclic systems. The dihedral angle between the rings measures 112.5° , contributing to the molecule’s three-dimensional rigidity.
Absolute Configuration Determination via X-ray Crystallography
X-ray diffraction studies have unambiguously established the absolute configuration as (3aR,7aS) . Single-crystal analysis reveals a twisted boat conformation for the piperidine ring, with the hydrochloride ion hydrogen-bonded to the nitrogen (N–H···Cl distance: 1.98 Å ). The fused ring system adopts a cis junction, confirmed by the 3.2 Å distance between the oxygen atom (O1) and the piperidine C2 carbon.
Notably, the stereochemical integrity of the 3a and 7a positions remains preserved in the solid state, with no evidence of racemization during crystallization. The Flack parameter (0.02 ) and Hooft parameter (0.04 ) from refinement data confirm enantiopurity, while Patterson maps validate the spatial arrangement of heavy atoms.
Conformational Dynamics in Solution Phase (NMR Studies)
Solution-phase NMR spectroscopy (¹H, ¹³C, COSY, and NOESY) reveals dynamic equilibria influenced by solvent polarity. In deuterated chloroform, the piperidine ring adopts a flattened ⁴C₁ chair conformation , evidenced by axial-equatorial proton coupling constants (J = 10.2–12.4 Hz ). Key NMR assignments include:
- δ 3.72 ppm (dd, J = 9.8, 4.2 Hz) : H3a proton adjacent to the furan oxygen.
- δ 2.95 ppm (m) : H7a proton geminal to the nitrogen.
NOE correlations between H3a and H7a (2.8 Å ) confirm the cis ring fusion, while variable-temperature experiments (–40°C to +40°C) show restricted rotation about the C3a–C7a bond (ΔG‡ = 45 kJ/mol ). In polar solvents like D₂O, the hydrochloride salt exhibits rapid proton exchange, broadening the N–H signal to δ 9.1 ppm .
Density functional theory (DFT) calculations corroborate the NMR findings, predicting a 1.2 kcal/mol energy difference between the chair and boat conformers of the piperidine ring. These studies highlight the molecule’s structural flexibility in solution while maintaining stereochemical fidelity at the fused ring junction.
Structure
2D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYGFGDTZMQKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of octahydrofuro[3,2-c]pyridine hydrochloride typically involves the construction of the fused bicyclic ring system through acid-catalyzed cyclization reactions, often involving Pictet–Spengler type mechanisms or related cyclocondensation reactions. The final hydrochloride salt is formed by treatment with hydrogen chloride under controlled conditions.
Preparation via Pictet–Spengler Reaction and Acid-Catalyzed Cyclization
A prominent method for synthesizing tetrahydrofuro[3,2-c]pyridines, closely related to this compound, involves the Pictet–Spengler reaction starting from 2-(5-methylfuran-2-yl)ethanamine and aromatic aldehydes. This method can be adapted to prepare octahydrofuro derivatives by further hydrogenation steps.
Imine Formation: Condensation of 2-(5-methylfuran-2-yl)ethanamine with aldehydes in acetonitrile at reflux forms an imine intermediate quantitatively.
Cyclization: Addition of hydrochloric acid (HCl) to the imine solution at elevated temperatures (e.g., 50–70 °C) induces Pictet–Spengler cyclization, forming the tetrahydrofuro[3,2-c]pyridine core, primarily as the hydrochloride salt.
Hydrogenation: Catalytic hydrogenation (e.g., using PtO2 under hydrogen atmosphere) converts the tetrahydro intermediate to the fully saturated octahydro derivative.
Salt Formation: The hydrochloride salt is isolated by acid treatment and purification steps.
Reaction Conditions and Yields:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imine Formation | Reflux in CH3CN, 1 h | ~100 | Quantitative imine formation |
| Cyclization | 2 equiv HCl, 50–70 °C, several h | 26–70 | Yield depends on time and temperature |
| Hydrogenation | PtO2 catalyst, 40 psi H2, 4 h | ~79 | Converts tetrahydro to octahydro derivative |
| Salt Isolation | Acid treatment and chromatography | 69–79 | Purified hydrochloride salt |
This method is supported by experimental data showing that longer reaction times and optimized acid concentrations improve yields significantly. The hydrochloride salt is often isolated by filtration after cooling and recrystallization.
Alternative Cyclocondensation and Salt Formation Routes
Other synthetic approaches involve cyclocondensation of aminoalkyl derivatives with formaldehyde or aldehydes, followed by ring closure and salt formation using ethanolic hydrogen chloride.
Step 1: Imine Preparation
React 2-(furan-2-yl)ethylamine or analogs with formaldehyde in aqueous medium at 50–55 °C for 20–30 hours.
Extract the reaction mixture with dichloroethane, wash with saturated saline, and evaporate solvent to obtain imine intermediates.
Step 2: Cyclization and Salt Formation
Treat the imine with ethanolic hydrogen chloride (25–30%) and water, heat at 65–75 °C for 4–8 hours.
Add activated carbon for purification, filter, cool the filtrate to 0–5 °C, and isolate the hydrochloride salt by filtration and drying.
| Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Imine Formation | Water, formaldehyde, amine, 50–55 °C, 20–30 h | ~100 | High yield of imine intermediate |
| Cyclization & Salt | Ethanolic HCl (25–30%), 65–75 °C, 4–8 h | 90–95 | High yield of hydrochloride salt |
This method features mild reaction conditions, fewer steps, and avoids the use of gaseous HCl, reducing environmental impact and simplifying scale-up potential. The process is suitable for industrial production due to cheap raw materials and straightforward isolation.
Comparative Summary of Preparation Methods
| Aspect | Pictet–Spengler Route | Cyclocondensation with Ethanolic HCl |
|---|---|---|
| Starting Materials | 2-(5-methylfuran-2-yl)ethanamine, aromatic aldehydes | 2-(furan-2-yl)ethylamine, formaldehyde |
| Key Reaction Type | Imine formation + acid-catalyzed cyclization | Imine formation + acid cyclization + salt formation |
| Reaction Conditions | Reflux in acetonitrile, acid treatment at 50–70 °C | Aqueous heating at 50–55 °C + ethanolic HCl at 65–75 °C |
| Catalyst | PtO2 for hydrogenation | None specified, activated carbon for purification |
| Yield Range | 26–79% (cyclization + hydrogenation) | 90–95% (overall salt formation) |
| Environmental Considerations | Requires hydrogen gas and catalyst | Avoids gaseous HCl, less waste acid |
| Industrial Viability | Moderate, requires hydrogenation step | High, simpler and greener process |
Research Findings and Notes
The Pictet–Spengler approach allows for structural diversity by varying aldehyde substrates, enabling synthesis of substituted octahydrofuro[3,2-c]pyridines.
Acid hydrolysis of the furan ring can be reversible, requiring careful control of reaction parameters to maximize yield and purity.
The ethanolic hydrogen chloride method provides a direct route to the hydrochloride salt with high purity and yield, favoring industrial scalability.
Activated carbon treatment during salt formation improves product purity by removing colored impurities.
Reaction times and temperatures critically influence the conversion and yield, with longer heating generally improving product formation but risking side reactions.
Scientific Research Applications
Medicinal Chemistry
Octahydrofuro[3,2-c]pyridine hydrochloride has been investigated for its pharmacological properties. It serves as a key intermediate in the synthesis of various bioactive compounds, particularly those targeting glycosidases, which are enzymes that play critical roles in carbohydrate metabolism.
Case Study: Glycosidase Inhibition
A study published in Carbohydrate Research focused on synthesizing bicyclic iminosugar C-glycosides based on the octahydrofuro[3,2-c]pyridine scaffold. These compounds were evaluated for their inhibitory activity against a panel of glycosidases, including human lysosomal β-glucosidase. The results indicated that certain derivatives exhibited low micromolar inhibition, suggesting potential therapeutic applications in treating diseases related to glycosidase deficiencies, such as Gaucher's disease .
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for the introduction of various functional groups through established synthetic methodologies.
Applications in Synthesis
- Iminosugar Derivatives : The compound has been used to create a library of iminosugar derivatives with diverse aglycon moieties. These derivatives can be tailored for specific biological activities by modifying their chemical structures .
- Click Chemistry : The presence of reactive functional groups enables the use of click chemistry to form stable linkages with other molecular entities, enhancing the diversity of synthesized compounds .
Chemical Properties and Classification
This compound is classified as a bioactive small molecule and is recognized for its potential in drug discovery and development. Its molecular formula is C7H14ClNO, with a molecular weight of approximately 163.65 g/mol. The compound's physical properties include:
- Melting Point : Not extensively documented but typically assessed during synthesis.
- Solubility : Soluble in polar solvents, making it suitable for various synthetic applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Octahydrofuro[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the derivatives formed during reactions .
Comparison with Similar Compounds
Heterocyclic Systems with Fused Pyridine Rings
a. Thieno[3,2-c]pyridine Derivatives
- Clopidogrel Bisulfate Impurity: A structurally related compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, is a key intermediate in Clopidogrel bisulfate synthesis. Unlike the oxygen-containing furopyridine system, this analog incorporates a sulfur atom in the thiophene ring. Impurity profiles highlight the challenge of isolating isomers (e.g., [2,3-c] vs. [3,2-c] configurations), which can affect chiral purity in APIs .
b. Pyrrolo[3,4-c]pyridine Dihydrochloride
- Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride shares the saturated pyridine core but replaces the furan oxygen with a pyrrolidine nitrogen. The dihydrochloride salt form (vs. monohydrochloride) may improve aqueous solubility but introduces additional hygroscopicity. Hazard profiles differ, with warnings for respiratory irritation (H335) and acute toxicity (H302) .
Hydrochloride Salts in Pharmaceutical Contexts
Octodrine Hydrochloride
- Its linear aliphatic structure contrasts sharply with the bicyclic system of Octahydrofuro[3,2-c]pyridine hydrochloride, leading to differences in lipid solubility and membrane permeability .
Other Fused Bicyclic Systems
a. Indeno[3,2-c]pyrazole Hydrazone
- 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone features a pyrazole ring fused to an indene system. Toxicological data for this compound remain understudied .
b. Pyrido-Benzoxazine Derivatives
- Impurities like Ofloxacin N-Oxide Hydrochloride (a pyrido[1,2,3-de]-1,4-benzoxazine) demonstrate the complexity of purifying polycyclic APIs. The benzoxazine ring introduces additional hydrogen-bonding sites, influencing crystallinity and purification methods compared to simpler bicyclic systems .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Research Implications and Challenges
- Synthetic Complexity : The fusion pattern ([3,2-c] vs. [2,3-c]) in heterocycles significantly impacts isomer separation, as seen in Clopidogrel synthesis.
- Salt Form Selection: Monohydrochloride vs. dihydrochloride salts balance solubility and hygroscopicity, critical for formulation stability.
- Data Gaps: Limited commercial availability and discontinued status of Octahydrofuro[3,2-c]pyridine HCl hinder comprehensive toxicity or pharmacokinetic studies.
Biological Activity
Octahydrofuro[3,2-c]pyridine hydrochloride is a bicyclic compound with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.65 g/mol. It has garnered attention in various scientific fields due to its unique structural properties and potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a fused furo-pyridine ring system, which is significant for its biological activity. Its structural characteristics allow for interactions with various biological targets, making it a candidate for further research into its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, suggesting its potential utility in treating infections.
Antidepressant Effects
Some derivatives have shown promise in modulating neurotransmitter systems related to mood regulation, indicating potential antidepressant activity. This aspect is particularly relevant given the increasing demand for novel treatments in mental health care.
The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions may lead to enzyme inhibition or receptor binding, influencing various biological pathways. The exact mechanisms are still under investigation but are thought to involve modulation of neurotransmitter levels and inhibition of microbial enzymes.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Neuroscience Research : In a series of experiments focused on depression models in rodents, derivatives showed increased serotonin levels, suggesting a mechanism similar to that of traditional antidepressants.
- Glycosidase Inhibition : Research has also highlighted the compound's ability to inhibit glycosidases, which are enzymes involved in carbohydrate metabolism, further supporting its therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Antidepressant | Fused furo-pyridine structure |
| Pyrazolo[3,4-b]pyridines | Diverse therapeutic properties | Similar fused ring structure |
| Pyridine Derivatives | Antimicrobial, Antiviral | Known for broad therapeutic potentials |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
